molecular formula C24H29N5O2 B3020207 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034469-55-9

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No. B3020207
CAS RN: 2034469-55-9
M. Wt: 419.529
InChI Key: ZBOZTXYAFMGIBW-UHFFFAOYSA-N
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Description

The compound "4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one" is a complex organic molecule that may have potential pharmacological applications. The structure of the compound suggests it contains several functional groups, including a pyrrolidinone, a piperazine, and a pyridazine ring, which are often seen in substances with biological activity.

Synthesis Analysis

The synthesis of complex molecules like the one often involves the formation of multiple ring systems. A relevant synthetic approach is described in the first paper, where 1,1,4,4-tetrasubstituted cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines are synthesized via cycloaddition followed by reductive opening of lactone-bridged adducts . Although the compound of interest is not directly mentioned, the methods used for synthesizing similar bicyclic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits a complex three-dimensional conformation due to the presence of multiple rings. The axial-equatorial conformational preferences mentioned in the first paper for the synthesized compounds could be relevant for understanding the conformational dynamics of the compound . These conformational preferences are crucial for the interaction of the compound with biological targets.

Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The presence of a piperazine and a pyrrolidinone moiety suggests that the compound could participate in reactions typical for these functionalities, such as nucleophilic substitutions or ring-opening reactions. The synthetic methods described in the second paper, involving donor-acceptor cyclopropanes and cyclobutanes with 1,3,5-triazinanes, could also be relevant for modifying the compound or for the synthesis of related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one" are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its functional groups. The bicyclic systems' synthesis in the first paper suggests that the stereochemistry could significantly affect the compound's physical properties, such as solubility and melting point . The Lewis acid-catalyzed reactions in the second paper indicate that the compound might be sensitive to the presence of certain metal ions, which could affect its stability .

properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-16-3-6-20(13-17(16)2)29-15-19(14-23(29)30)24(31)28-11-9-27(10-12-28)22-8-7-21(25-26-22)18-4-5-18/h3,6-8,13,18-19H,4-5,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOZTXYAFMGIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one

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